3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGICKQIQTLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341300-86-4 | |
| Record name | 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 1 4 Bromophenyl Pyrrolidin 2 One and Analogues
Strategies for Pyrrolidin-2-one Ring Formation
The construction of the foundational pyrrolidin-2-one ring is a critical step in the synthesis of the target molecule and its analogues. This can be achieved through several synthetic strategies, including intramolecular cyclization reactions and multi-component approaches.
Cyclization Reactions (e.g., from esters)
A common and effective method for the formation of the pyrrolidin-2-one ring is the intramolecular cyclization of γ-amino esters. mdpi.com This process, often referred to as lactamization, involves the formation of an amide bond between the amine and ester functionalities within the same molecule, leading to the desired five-membered lactam ring. The reaction is typically promoted by heating, sometimes in the presence of an acid catalyst. mdpi.com For instance, the cyclization of a γ-amino ester can be achieved by refluxing in a solvent like toluene (B28343) with acetic acid. mdpi.com This method is advantageous due to the relatively straightforward access to the acyclic precursors.
Another approach involves the reduction of a nitro ester to the corresponding amino ester, which can then undergo spontaneous or induced cyclization. For example, the catalytic reduction of a nitro ester using a nickel catalyst can lead to a mixture of the amino ester and the cyclized lactam, which can be converted entirely to the lactam by heating.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of pyrrolidin-2-one derivatives, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and can generate molecular diversity quickly. tandfonline.comresearchgate.net
One such approach involves the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. rsc.orgrsc.org While this method yields a pyrrolin-2-one (an unsaturated lactam), it highlights the utility of MCRs in constructing the core ring structure, which can be subsequently modified. The reaction proceeds cleanly with short reaction times and high yields. rsc.org
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |
| Intramolecular Cyclization | γ-amino ester | Toluene, Acetic Acid, Reflux | Pyrrolidin-2-one |
| Multi-Component Reaction | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Citric Acid, Ethanol, Ultrasound | 3-Pyrrolin-2-one |
Installation and Functionalization of the N-(4-Bromophenyl) Moiety
Once the pyrrolidin-2-one core is established, the next crucial step is the introduction of the 4-bromophenyl group onto the nitrogen atom. This is typically achieved through N-arylation reactions.
N-Alkylation and N-Arylation Approaches
N-arylation of lactams can be accomplished using several established methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds.
The Ullmann condensation is a classic method that involves the reaction of an amine (in this case, the pyrrolidin-2-one) with an aryl halide (4-bromophenyl halide) in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann reactions required harsh conditions, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction. beilstein-journals.org
| Reaction Name | Reactants | Catalyst System | Key Features |
| Ullmann Condensation | Pyrrolidin-2-one, 4-Bromoaryl Halide | Copper Catalyst | Often requires high temperatures. |
| Buchwald-Hartwig Amination | Pyrrolidin-2-one, 4-Bromoaryl Halide | Palladium Catalyst, Phosphine Ligand, Base | Generally milder conditions, broad scope. wikipedia.orglibretexts.org |
Regioselective Bromination of the Pyrrolidin-2-one Core at C-3
The final step in the synthesis of 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one is the regioselective introduction of a bromine atom at the C-3 position, which is the α-position relative to the carbonyl group.
Brominating Agents and Catalysts
The α-bromination of lactams and other carbonyl compounds is a well-established transformation. beilstein-journals.org The regioselectivity for the α-position is driven by the ability to form an enol or enolate intermediate, which then attacks the brominating agent.
A variety of brominating agents can be employed for this purpose. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine that is often used for α-bromination. nih.gov Other reagents include elemental bromine (Br₂) and pyridinium (B92312) hydrobromide perbromide (PHP). commonorganicchemistry.com
The reaction conditions can be tuned to promote the desired bromination. Acidic conditions can facilitate enol formation, making the α-position susceptible to electrophilic attack by bromine. commonorganicchemistry.com In some cases, the reaction can be promoted by light or radical initiators. Recent advancements have also explored the use of organocatalysts and photocatalysts to achieve efficient and selective bromination under mild conditions. mdpi.comrsc.orgnih.gov For instance, the use of a visible-light photoredox catalyst can activate NBS for the bromination of aromatic systems, a principle that can be extended to other substrates. nih.gov A known synthetic route exists for the analogous compound, (+/-)-3-bromo-1-phenyl-2-pyrrolidinone, which can be prepared from 2,4-dibromo-N-phenyl-butanamide. chemicalbook.comnih.gov
| Brominating Agent | Typical Conditions | Notes |
| N-Bromosuccinimide (NBS) | Acidic or radical conditions | Commonly used, convenient solid reagent. nih.gov |
| Bromine (Br₂) | Acidic conditions | Liquid reagent, requires careful handling. |
| Pyridinium Hydrobromide Perbromide (PHP) | Various | Milder alternative to liquid bromine. commonorganicchemistry.com |
| Organocatalysts/Photocatalysts | Visible light, specific catalysts | Milder, more selective methods. nih.gov |
Stereochemical Considerations in C-3 Bromination
The introduction of a bromine atom at the C-3 position of the 1-(4-bromophenyl)pyrrolidin-2-one (B2371284) ring creates a chiral center. Consequently, the stereochemical outcome of this bromination step is of significant importance. The diastereoselective synthesis of such compounds is a key challenge, and the stereochemistry of the final product is influenced by the reaction mechanism and the nature of the reagents and catalysts employed.
In the absence of a chiral auxiliary or catalyst, the bromination of the prochiral C-3 position would typically result in a racemic mixture of the (R)- and (S)-enantiomers. Achieving stereoselectivity often requires the use of chiral reagents or catalysts that can differentiate between the two enantiotopic faces of the enolate or enol intermediate formed during the bromination process.
Methods for the diastereoselective synthesis of substituted pyrrolidines often involve strategies such as substrate-controlled induction, where a pre-existing stereocenter in the molecule directs the approach of the incoming electrophile. In the case of 1-(4-bromophenyl)pyrrolidin-2-one, which lacks a stereocenter, reagent-controlled or catalyst-controlled methods are necessary to achieve an enantioselective bromination. This can be accomplished through the use of chiral brominating agents or, more commonly, by employing a chiral catalyst in conjunction with an achiral bromine source like N-Bromosuccinimide (NBS). Chiral phase-transfer catalysts, for instance, have been successfully utilized in the asymmetric halogenation of various carbonyl compounds.
The mechanism of bromination at the α-carbon of a carbonyl group, such as the C-3 position of the pyrrolidinone, can proceed through either an acid-catalyzed or a base-mediated pathway. youtube.com In an acid-catalyzed reaction, the enol form of the lactam attacks the bromine source. In a base-mediated reaction, an enolate is formed, which then reacts with the electrophilic bromine. The stereochemical outcome is determined by the geometry of the enol or enolate and the direction of the electrophilic attack. The bulky 4-bromophenyl substituent on the nitrogen atom can exert some steric influence on the conformation of the pyrrolidinone ring and its enolate, potentially leading to a degree of diastereoselectivity if a chiral center is already present or if a chiral reagent is used.
Synthesis of Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and building blocks. These include the appropriately substituted aromatic starting material and the halogenated pyrrolidinone core.
A crucial precursor for the synthesis of the target molecule is a 4-bromophenyl derivative that can be incorporated into the pyrrolidinone ring system. One such key intermediate is 2-bromo-1-(4-bromophenyl)ethanone. This α-bromo ketone can be synthesized from 4-bromoacetophenone through a direct bromination reaction.
The synthesis typically involves the reaction of 4-bromoacetophenone with a brominating agent such as bromine (Br₂) in a suitable solvent. The reaction can be catalyzed by an acid. For instance, α-bromination of aromatic carbonyls can be mediated by zinc bromide (ZnBr₂). researchgate.net Another approach involves the use of N-Bromosuccinimide (NBS) as the bromine source, which is often preferred due to its solid nature and easier handling compared to liquid bromine. nih.gov
A general procedure for the synthesis of α-bromo ketones involves dissolving the starting ketone in a solvent like dichloromethane (B109758) or acetic acid, followed by the addition of the brominating agent, sometimes with a catalytic amount of acid. The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by recrystallization or chromatography.
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | 2-bromo-1-(4-bromophenyl)ethanone | researchgate.net |
| 4-Bromoacetophenone | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | 2-bromo-1-(4-bromophenyl)ethanone | nih.gov |
The synthesis of the halogenated pyrrolidinone core can be approached in several ways. One common method involves the direct halogenation of a pre-formed pyrrolidinone ring. For the synthesis of this compound, this would entail the bromination of 1-(4-bromophenyl)pyrrolidin-2-one at the C-3 position.
Alternatively, halogenated building blocks can be used to construct the pyrrolidinone ring. For instance, a synthetic route could involve the reaction of a 4-bromoaniline (B143363) with a suitable four-carbon synthon that already contains a bromine atom at the appropriate position.
The synthesis of 3-halopyrrolidin-2-ones can be achieved through various methods, including the cyclization of γ-amino acids or their derivatives. The introduction of the halogen can occur before or after the cyclization step. For example, the bromofluorination of alkenyl azides followed by reduction and cyclization has been used to produce 3-fluoropyrrolidines. wikipedia.org A similar strategy involving bromination could be envisioned.
Optimization of Synthetic Pathways and Yields
To ensure an efficient and high-yielding synthesis of this compound, optimization of the reaction conditions is crucial. This involves a systematic investigation of various parameters that can influence the reaction rate, yield, and selectivity.
Temperature is another critical parameter that needs to be controlled. Bromination reactions are often exothermic, and controlling the temperature is essential to prevent side reactions and ensure selectivity. Lower temperatures can enhance selectivity, while higher temperatures can increase the reaction rate. The optimal temperature is a balance between these two factors. The bromination rate is strongly dependent on the heating time, with the process being shorter at higher applied temperatures. chemicalbook.com
The reaction time is also a key variable to optimize. The reaction should be allowed to proceed to completion to maximize the yield, but prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
| Parameter | Effect on Reaction | Optimization Considerations | Reference |
|---|---|---|---|
| Solvent | Influences solubility, reaction rate, and selectivity. | Screening of a range of solvents with varying polarities (e.g., CH₂Cl₂, CH₃CN, THF). | nih.gov |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Conducting the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal balance. | chemicalbook.com |
| Time | Determines the extent of reaction and potential for byproduct formation. | Monitoring the reaction progress over time to identify the point of maximum product formation. | chemicalbook.com |
The choice of catalysts and reagents is paramount in directing the course of the synthesis and achieving the desired product with high efficiency and selectivity.
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of the α-position of carbonyl compounds, including lactams. masterorganicchemistry.comresearchgate.net It is a solid, which makes it easier and safer to handle than liquid bromine. researchgate.net The reaction with NBS can proceed via a radical or an ionic mechanism, depending on the reaction conditions. masterorganicchemistry.comresearchgate.net For the α-bromination of carbonyls, the reaction is often initiated by an acid or a base. masterorganicchemistry.com
Phase-Transfer Catalysts (PTC): In biphasic reaction systems, phase-transfer catalysts are employed to facilitate the transfer of a reactant from one phase to another, thereby increasing the reaction rate. sci-hub.se In the context of synthesizing substituted pyrrolidinones, chiral phase-transfer catalysts can be used to achieve enantioselective α-alkylation or α-halogenation. organic-chemistry.org These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, form a lipophilic ion pair with the nucleophile (e.g., enolate), which can then react in the organic phase.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a versatile and chemoselective reducing agent. researchgate.net While it is primarily known for the reduction of aldehydes and ketones to alcohols, its reactivity can be modified with additives to reduce other functional groups. nih.gov In the synthesis of pyrrolidinone derivatives, NaBH₄ could be used, for example, to reduce a ketone precursor to an alcohol, which could then be further functionalized. It can also be used for the reduction of amides and lactams to amines when activated with reagents like triflic anhydride. researchgate.netnih.gov In the context of this compound, a chemoselective reduction of the carbonyl group while leaving the bromo-substituents intact would require careful control of the reaction conditions. researchgate.net
Lithium Hexamethyldisilazide (LiHMDS): LiHMDS is a strong, non-nucleophilic base that is commonly used to generate enolates from carbonyl compounds. Its bulky nature minimizes side reactions such as nucleophilic addition to the carbonyl group. In the synthesis of this compound, LiHMDS would be an excellent choice to deprotonate the C-3 position of the pyrrolidinone ring to form the corresponding lithium enolate. This enolate can then be trapped with an electrophilic bromine source to introduce the bromine atom at the desired position. The use of LiHMDS in combination with triethylamine (B128534) has been shown to influence the E/Z selectivity of enolate formation, which can have implications for the stereochemical outcome of the subsequent bromination.
Purification and Isolation Techniques (e.g., column chromatography, recrystallization)
The final and critical stage in the synthesis of this compound and its analogues is the purification of the crude product to remove unreacted starting materials, reagents, and by-products. The selection of an appropriate purification strategy is paramount to obtaining the target compound with high purity, which is essential for accurate analytical characterization and subsequent applications. The scientific literature demonstrates that column chromatography and recrystallization are the most prevalent and effective techniques employed for the isolation of these brominated heterocyclic compounds. iucr.orgnih.goviucr.orgorgsyn.org
Column Chromatography
Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely adopted method for purifying brominated N-aryl-pyrrolidin-2-one analogues. iucr.orgnih.gov This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
In a typical procedure, after the reaction is complete, the mixture may first be passed through a small plug of silica gel to remove baseline impurities or catalysts. iucr.orgnih.gov For more rigorous purification, flash chromatography is employed. The crude material is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. orgsyn.org The separation is then achieved by eluting the column with a carefully selected solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). iucr.orgnih.govorgsyn.org The polarity of the eluent is often gradually increased to facilitate the separation of compounds with varying polarities. Fractions are collected and monitored by techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired product. iucr.orgiucr.orgorgsyn.org
Detailed research findings on the purification of analogous compounds highlight specific chromatography conditions, as summarized in the table below. For instance, the purification of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one involved monitoring the reaction by TLC with an ethyl acetate/hexane (1:2) system. iucr.org Similarly, the purification of 3-bromo-2-pyrone was achieved on a silica gel column using a gradient elution from 10% to 20% ethyl acetate in hexane. orgsyn.org
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 1-[6-Bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Silica Gel | CH2Cl2 (for initial filtration) | iucr.org |
| 1-[6-Bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Silica Gel | CH2Cl2 (for initial filtration) | nih.gov |
| 3-Bromo-2-pyrone | Silica Gel (150 g) | 10% to 20% Ethyl Acetate in Hexane | orgsyn.org |
| Brominated Diketopiperazines | Silica Gel | CH2Cl2/EtOAc (60:40) | nih.gov |
| 3-(3-Bromo-1-(4-bromophenyl)-1H-inden-2-yl)propan-1-ol | Silica Gel | EtOAc/Hexane (3:10) | researchgate.net |
Recrystallization
Recrystallization is a powerful technique used to purify solid compounds, often employed after initial purification by chromatography or as a standalone method if the crude product is of sufficient initial purity. The principle involves dissolving the impure solid in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For brominated pyrrolidinone analogues, mixtures of solvents like hexane and ethyl acetate (EtOAc) have proven effective. iucr.orgnih.gov For example, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was successfully recrystallized from a hexane/EtOAc mixture to yield a white microcrystalline precipitate. iucr.org Similarly, a spiro-fused bromophenyl-pyrrolidine derivative was purified by recrystallization from an ethanolic solution. iucr.org After crystallization, the purified solid is isolated by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried. iucr.orgresearchgate.net
| Compound | Solvent System | Yield | Melting Point (K) | Reference |
|---|---|---|---|---|
| 1-[6-Bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Hexane/EtOAc | 39% | 470.3–471.8 | iucr.org |
| 1-[6-Bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Hexane/EtOAc | 43% | 460.3–462.3 | nih.gov |
| Spiro[indeno[1,2-b]quinoxaline-11,2'- researchgate.netresearchgate.netthiazolidine]-4'-spiro-3''-(3''-bromophenyl)pyrrolidine | Ethanol | 92-96% | Not specified | iucr.org |
Chemical Reactivity and Transformation Studies of 3 Bromo 1 4 Bromophenyl Pyrrolidin 2 One
Reactions Involving the Bromine Atom at C-3
The bromine atom at the C-3 position, being attached to a secondary carbon, is susceptible to reactions typical of alkyl halides, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom at the C-3 position of the pyrrolidin-2-one ring can be displaced by a variety of nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, allowing for the introduction of diverse functional groups at this position. A common example of such a transformation is the reaction with sodium azide to introduce an azido group, which can subsequently be reduced to an amine. The azide ion is an effective nucleophile for displacing halides from secondary carbon atoms. masterorganicchemistry.com
While specific studies on 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one are not extensively documented, analogous reactions on similar substrates demonstrate the feasibility of this transformation. For instance, the substitution of a bromine atom on a carbon framework by an azide group is a well-established synthetic methodology. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions on Analogous Alkyl Bromides
| Alkyl Bromide Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | Sodium azide | Benzyl azide | DMF, rt, 2 h | 95 |
| 2-Bromooctane | Sodium azide | 2-Azidooctane | DMSO, 60 °C, 12 h | 88 |
| 1-Bromo-3-phenylpropane | Sodium azide | 1-Azido-3-phenylpropane | Acetonitrile, reflux, 6 h | 92 |
This table presents data from analogous reactions to illustrate the general reactivity for nucleophilic substitution and does not represent reactions performed on this compound.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom at the C-3 position of this compound can serve as a handle for such transformations, although its reactivity is that of an alkyl bromide, which can present challenges compared to aryl or vinyl halides.
Suzuki-Miyaura Coupling : This reaction would involve the coupling of the C-3 position with an organoboron reagent. While challenging for sp³-hybridized carbons, advancements in catalyst systems have expanded the scope of the Suzuki-Miyaura reaction to include alkyl halides.
Heck-Matsuda Reaction : An analogous transformation, the Heck-Matsuda reaction, has been successfully employed for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts, leading to the formation of 4-aryl-γ-lactams. beilstein-journals.orgnih.gov This demonstrates the feasibility of forming a C-C bond at a position equivalent to the C-3 of the target molecule.
Sonogashira Coupling : This reaction would forge a bond between the C-3 carbon and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with alkyl halides is less common than with aryl or vinyl halides but can be achieved with appropriate catalytic systems. rsc.org
Reactions Involving the N-(4-Bromophenyl) Moiety
The bromine atom attached to the phenyl ring is an aryl bromide and exhibits the typical reactivity of such compounds in palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions on the Phenyl Bromine (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the N-(4-bromophenyl) group is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of biaryl systems and other complex aromatic structures. wikipedia.orglibretexts.orgorganic-chemistry.org
Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. Aryl bromides are common substrates for this reaction. The reaction of the N-(4-bromophenyl) moiety with a boronic acid or ester in the presence of a palladium catalyst and a base would be expected to proceed efficiently to yield the corresponding biaryl product. Studies on similar substrates, such as the Suzuki-Miyaura reaction of (4-bromophenyl)-4,6-dichloropyrimidine, have demonstrated the successful coupling of the 4-bromophenyl group with various arylboronic acids. mdpi.com
Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org The N-(4-bromophenyl) group can react with a variety of alkenes in the presence of a palladium catalyst and a base. For instance, the reaction with acrylates would lead to the formation of cinnamate derivatives. ugent.be
Sonogashira Coupling : The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. libretexts.orgjk-sci.com This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring.
Table 2: Representative Cross-Coupling Reactions on Analogous N-(4-Bromophenyl) Systems
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 80 °C | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 |
| Heck | 4-Bromoanisole | n-Butyl acrylate | Pd-1, K₂CO₃, DMF, 100 °C | (E)-n-Butyl 3-(4-methoxyphenyl)acrylate | 99 |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu₂O on alumina, DMA, 80 °C | 4-(Phenylethynyl)toluene | 60 |
This table presents data from analogous reactions to illustrate the general reactivity of the N-(4-bromophenyl) moiety and does not represent reactions performed on this compound.
Reactivity of the Lactam Carbonyl Group
The carbonyl group of the lactam ring is susceptible to reduction, a common transformation for amides.
Reduction Reactions
The reduction of the lactam carbonyl group in this compound would lead to the corresponding pyrrolidine (B122466). The choice of reducing agent is crucial for the outcome of the reaction.
Lithium Aluminum Hydride (LiAlH₄) : Lithium aluminum hydride is a powerful reducing agent capable of reducing amides and lactams to the corresponding amines. masterorganicchemistry.comresearchgate.net The reduction of N-aryl-pyrrolidin-2-ones with LiAlH₄ has been shown to yield the corresponding N-aryl-pyrrolidines. rsc.org It is important to note that LiAlH₄ can also reduce the bromine atoms, although this typically requires more forcing conditions. chem-station.com
Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a milder reducing agent and is generally not capable of reducing amides or lactams under standard conditions. This chemoselectivity allows for the reduction of other functional groups in the molecule, such as a ketone, without affecting the lactam carbonyl.
Table 3: Reduction of Analogous N-Aryl Lactams with Lithium Aluminum Hydride
| Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1-p-Tolylpyrrolidin-2-one | 1-p-Tolylpyrrolidine | LiAlH₄, Ether, Reflux | Not specified |
| 1-Phenylpyrrolidin-2-one | 1-Phenylpyrrolidine | LiAlH₄, Ether, Reflux | Not specified |
| 1-Methyl-pyrrolidin-2-one | 1-Methylpyrrolidine | LiAlH₄, Ether, Reflux | 75 |
This table presents data from analogous reactions to illustrate the general reactivity of the lactam carbonyl group and does not represent reactions performed on this compound.
Amidation and Transamidation Reactions
The bromine atom at the C3 position of the pyrrolidin-2-one ring is susceptible to nucleophilic substitution, making it a key site for amidation reactions. This reactivity is enhanced by the adjacent electron-withdrawing carbonyl group. The reaction typically proceeds via an SN2 mechanism, where an amine nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
This transformation results in the synthesis of 3-amino-1-(4-bromophenyl)pyrrolidin-2-one derivatives. The existence of related compounds, such as 3-Amino-1-(2-bromo-4-methylphenyl)pyrrolidin-2-one, suggests that this synthetic route is a viable method for introducing amino functionalities into the pyrrolidinone core nih.gov. The general reaction can be represented as:
This compound + R¹R²NH → 3-(R¹R²N)-1-(4-bromophenyl)pyrrolidin-2-one + HBr
Advanced catalytic systems, such as those employing Palladium N-heterocyclic carbene (Pd–NHC) complexes, are highly effective for facilitating C-N cross-coupling reactions and represent a potential methodology for achieving these amidation reactions under mild conditions researchgate.net. While direct studies on transamidation involving the lactam amide bond of this specific molecule are not extensively documented, this functionality could potentially undergo exchange reactions with other amines under harsh conditions or with appropriate enzymatic or chemical catalysis, which would involve the opening and re-closing of the lactam ring.
Table 1: Potential Amidation Reactions and Products
| Amine Reagent | Product Name |
|---|---|
| Ammonia (NH₃) | 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one |
| Methylamine (CH₃NH₂) | 3-(Methylamino)-1-(4-bromophenyl)pyrrolidin-2-one |
| Pyrrolidine (C₄H₉N) | 3-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pyrrolidin-2-one |
Ring Transformations and Rearrangements
The pyrrolidin-2-one (γ-lactam) ring system, while generally stable, can participate in ring transformation reactions under specific conditions. Studies on analogous structures suggest potential pathways for such transformations. For instance, research on the kinetics and mechanism of the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]-N-methyl-isothiuronium bromide has shown its conversion into a 2-methylimino-5-[2-(4-methoxyphenylamino) ethyl)]thiazolidin-4-one nih.gov. This reaction involves the initial nucleophilic attack followed by ring opening of the lactam and subsequent recyclization to form a new heterocyclic system nih.gov.
By analogy, this compound could potentially undergo a similar transformation if treated with a suitable nucleophile containing a second reactive group. For example, reaction with a thioamide or thiourea could initiate a sequence involving bromide displacement, followed by intramolecular attack of the sulfur atom on the lactam carbonyl, leading to a thiazole or related heterocyclic ring system. However, specific studies documenting such ring transformations or rearrangements for this compound itself are not prominent in the available scientific literature.
Stereoselective Reactions and Chiral Derivatization
The carbon at the C3 position of this compound is a chiral center, making the molecule a valuable precursor for the synthesis of enantiomerically pure compounds. The compound has been utilized as a substrate in stereoselective reactions where the chirality of the catalyst controls the stereochemical outcome of the product.
In one notable study, this compound was used in a nickel-catalyzed asymmetric cross-coupling reaction with 3-hexyne. core.ac.uk By employing a chiral ligand, specifically (R,R)-L* or (S,S)-L*, researchers were able to achieve high yields and excellent enantioselectivity, producing the corresponding product with 98% enantiomeric excess (ee) core.ac.uk. This demonstrates the utility of the bromo-pyrrolidinone scaffold in preparing complex chiral molecules.
Table 2: Nickel-Catalyzed Stereoselective Cross-Coupling Reaction
| Chiral Ligand | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R,R)-L* | Toluene (B28343) | 76% | 98% |
| (S,S)-L* | Toluene | 80% | 98% |
Data sourced from a study on nickel-catalyzed reductive cross-coupling. core.ac.uk
Furthermore, the concept of chiral derivatization is crucial for the analysis of chiral compounds derived from this molecule. For instance, if the bromo group is substituted by an amino group to form a chiral amine, its enantiomeric purity can be determined by derivatizing it with a chiral or achiral reagent to form diastereomers or compounds with enhanced separability. Reagents such as trifluoroacetyl anhydride are commonly used to derivatize chiral amines and alcohols nih.gov. This process increases volatility and can improve peak shape and separation efficiency in enantioselective gas chromatography, allowing for accurate determination of the enantiomeric excess nih.gov. The commercial availability of specific enantiomers, such as (3S)-3-bromo-1-(4-bromophenyl)pyrrolidin-2-one, underscores its role as a chiral building block in asymmetric synthesis chem-space.com.
In-Depth Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data required for a thorough structural and spectroscopic analysis of the chemical compound This compound is not publicly available.
The specified article, which was to focus on advanced analytical techniques for the elucidation of this specific compound's structure, cannot be generated with scientific accuracy due to the absence of published research findings. The required data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Diffraction analysis for this particular molecule, are not present in the indexed scientific literature.
Databases such as PubChem confirm the existence of the compound, listing its molecular formula as C₁₀H₉Br₂NO and its monoisotopic mass as 316.9051 Da. uni.lu However, these entries lack associated literature references or experimental spectra, explicitly stating that no such literature data is available for this compound. uni.lu
While spectroscopic data exists for structurally related compounds—such as analogs with different halogen substituents on the phenyl ring or related acyclic structures—the strict requirement to focus solely on "this compound" prevents the use of such data, as it would not be scientifically accurate or relevant to the specific subject of the requested article.
Without primary data from experimental analysis, the creation of the requested detailed sections and data tables on the spectroscopic characterization of this compound is not possible.
Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis
Molecular Conformation and Geometry (e.g., pyrrolidine (B122466) ring puckering)
No published data are available.
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H···π interactions)
No published data are available.
Hirshfeld Surface Analysis
No published data are available.
Theoretical and Computational Chemistry Studies
Tautomeric Equilibria and Energy Landscapes
No computational or experimental studies on the tautomeric equilibria and energy landscapes of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one were found.
Reaction Mechanism Elucidation via Computational Methods
Energy Barriers and Reaction Pathways
There is no available information in the reviewed scientific literature regarding the computational analysis of energy barriers or reaction pathways for This compound . Such studies, which often employ methods like Density Functional Theory (DFT), would be necessary to determine the kinetics and thermodynamics of its potential chemical transformations, including transition state energies and the stability of intermediates. Without dedicated research, these parameters remain uncharacterized.
Molecular Modeling and Docking Studies
No specific molecular modeling or docking studies focused on the theoretical interactions of This compound with model systems have been found in the public domain. This type of research is crucial for predicting how a molecule might interact with biological targets, such as proteins or enzymes, and for guiding the design of new therapeutic agents.
There are no published theoretical ligand-protein interaction profiles for This compound . This analysis would typically involve docking the compound into the active sites of various proteins to predict binding affinities and modes of interaction. The absence of such studies means that its potential as a ligand for any specific protein target is currently unknown from a computational standpoint.
A detailed conformational analysis of This compound using computational methods has not been reported in the available literature. Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt, which directly influences its physical properties and biological activity. Such an analysis would identify the most stable conformers and the energy landscape of its rotational degrees of freedom.
Research Applications and Advanced Material Science Contexts
Role as a Synthetic Intermediate for Complex Molecular Architectures
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing as a core structure in numerous pharmacologically active compounds. The presence of a bromine atom at the 3-position of the pyrrolidinone ring in 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one provides a reactive handle for further chemical modifications. This allows for its use as a synthetic intermediate in the construction of more complex molecular architectures.
The bromine atom can be displaced or participate in various coupling reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework. For instance, similar brominated lactams are used in nucleophilic substitution reactions or in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial for the synthesis of intricate molecules, including potential drug candidates and natural product analogues. researchgate.netfrontiersin.org The pyrrolidine (B122466) scaffold itself is a key component in a wide range of pharmaceuticals, highlighting the importance of intermediates that allow for its facile derivatization. mdpi.com
Scaffold for Novel Compound Library Synthesis and Chemical Diversity Exploration
In modern drug discovery, the synthesis of compound libraries with high structural diversity is essential for identifying new therapeutic leads. nih.gov Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules. broadinstitute.orgnih.gov this compound serves as an excellent starting scaffold for such endeavors.
The pyrrolidinone core provides a rigid, three-dimensional framework that is desirable for exploring chemical space beyond flat, aromatic systems. researchgate.netnih.gov The two bromine atoms on the molecule offer distinct points for diversification. Chemists can selectively react at one or both bromine sites, or at other positions on the pyrrolidinone ring, to rapidly generate a library of analogues. This approach, known as scaffold-based library design, allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. researchgate.net The pyrrolidine scaffold is a common feature in DNA-encoded libraries (DELs), a technology for screening massive numbers of compounds, further underscoring its importance in chemical diversity exploration. acs.org
Applications in Supramolecular Chemistry (based on intermolecular interactions elucidated through X-ray studies)
While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related brominated compounds provides significant insight into its potential role in supramolecular chemistry. X-ray crystallography studies on similar molecules, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveal a variety of non-covalent interactions that dictate their crystal packing. nih.gov
Exploration in Polymer Chemistry and Material Science (based on the pyrrolidinone scaffold)
The pyrrolidinone scaffold is the repeating unit in the well-known polymer, polyvinylpyrrolidone (PVP). wikipedia.org PVP is a versatile, water-soluble, and biocompatible polymer with a wide array of applications in material science. eschemy.comresearchgate.net Its properties, such as film-forming ability, adhesive characteristics, and low toxicity, stem from the polar lactam group within the pyrrolidinone ring. youtube.com
The unique characteristics of the pyrrolidinone ring make it a valuable component in advanced polymer systems:
Membrane Technology: PVP is often used as a pore-forming agent and hydrophilicity modifier in the production of filtration membranes for water purification and dialysis. eschemy.com
Nanotechnology: It serves as a stabilizer and capping agent in the synthesis of metal nanoparticles, preventing their aggregation and controlling their size and shape. youtube.com
Biomedical Applications: Pyrrolidine-based polymers are explored for gene therapy as non-viral vectors for DNA delivery. nih.gov
Porous Materials: The pyrrolidinone moiety can be incorporated into the framework of porous organic polymers (POPs), creating materials with applications in heterogeneous catalysis. rsc.orguva.es
The incorporation of functionalized monomers like this compound into polymer chains could lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or reactive sites for further functionalization.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Catalyst loading : Reducing Pd catalyst to 2–5 mol% minimizes cost and metal contamination.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., pyrrolidinone ring protons at δ 2.10–3.77 ppm, aromatic protons at δ 7.25–7.50 ppm) .
- ¹³C NMR : Confirms carbonyl (δ ~174 ppm) and quaternary carbons.
- X-ray Crystallography : Resolves absolute configuration and crystal packing. SHELX software is recommended for refinement, with emphasis on resolving potential twinning using Flack parameter analysis to avoid overestimating chirality .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈Br₂NO: [M+H]+ calcd. 315.9054) .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?
Methodological Answer :
Contradictions often arise from near-centrosymmetric structures or twinning. Key steps include:
Parameter Analysis : Use Flack’s x parameter (incoherent scattering model) instead of η to avoid false chirality indications in near-symmetric systems .
Validation : Cross-check with anomalous dispersion effects (e.g., Cu-Kα radiation for Br atoms).
Software Tools : SHELXL refinement with TWIN/BASF commands to model twinning .
Advanced: What strategies are employed to optimize the compound's reactivity in nucleophilic substitution reactions, considering steric and electronic effects?
Q. Methodological Answer :
- Steric Effects :
- Electronic Effects :
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| SNAr (Aromatic) | DMF, 80°C | 65 |
| Radical Bromination | NBS, AIBN | 72 |
Advanced: How does the bromine substitution pattern influence the compound's biological activity, and what methodologies are used in SAR studies?
Q. Methodological Answer :
- SAR Methodology :
- Analog Synthesis : Prepare derivatives with Cl, F, or methyl substituents (e.g., 3-chloro or 4-fluoro analogs) .
- Bioassays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
- Computational Modeling : Docking studies (AutoDock Vina) correlate Br position with hydrophobic pocket interactions .
- Key Findings :
- 3-Bromo : Enhances lipophilicity (logP ~2.8) and membrane permeability.
- 4-Bromophenyl : Stabilizes π-π stacking with aromatic residues in target proteins .
Intermediate: What computational approaches are used to predict the compound's interaction with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in solvated systems (GROMACS).
- Quantum Mechanics (QM) : Calculate charge distribution (DFT/B3LYP) to identify electrophilic sites prone to nucleophilic attack .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (pyrrolidinone carbonyl) and hydrophobic regions (Br substituents) using Schrödinger Suite .
Advanced: How do researchers address discrepancies between theoretical and experimental data in the compound's thermodynamic properties?
Methodological Answer :
Discrepancies (e.g., ΔH calculations vs. DSC measurements) are resolved by:
Validation with Multiple Techniques : Compare DSC, TGA, and isothermal titration calorimetry (ITC).
Crystal Packing Analysis : Use Mercury software to assess hydrogen-bonding networks (e.g., C=O···H-N interactions) that influence melting points .
Error Margin Reduction : Re-optimize computational parameters (e.g., basis set size in DFT) .
Intermediate: What are the best practices for purifying this compound from reaction mixtures?
Q. Methodological Answer :
- Step 1 : Remove inorganic salts via aqueous extraction (DCM/H₂O).
- Step 2 : Column chromatography (silica gel, hexane/EtOAc 3:1) isolates the product.
- Step 3 : Recrystallization from ethanol yields single crystals for XRD .
Critical Notes : - Monitor Rf values (TLC) to avoid co-elution with byproducts.
- Use activated charcoal to decolorize crude mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
